![molecular formula C8H10N2O B3050256 6-Methoxy-2,3-dihydro-1H-pyrrolo[3,2-c]pyridine CAS No. 24603-30-3](/img/structure/B3050256.png)
6-Methoxy-2,3-dihydro-1H-pyrrolo[3,2-c]pyridine
Overview
Description
“6-Methoxy-2,3-dihydro-1H-pyrrolo[3,2-c]pyridine” is a chemical compound with the linear formula C8H8N2O . It is a derivative of 1H-pyrrolo[2,3-b]pyridine .
Physical And Chemical Properties Analysis
“6-Methoxy-2,3-dihydro-1H-pyrrolo[3,2-c]pyridine” is a solid compound . It should be stored in an inert atmosphere, under -20C .Scientific Research Applications
Synthesis of Heterocyclic Compounds
6-Methoxy-2,3-dihydro-1H-pyrrolo[3,2-c]pyridine has been utilized in the synthesis of various heterocyclic compounds. For instance, it's been involved in the formation of Pyrazolo[3,4-d]pyrrolo[2,3-b]pyridine derivatives, which are created through the oxidation of tosylhydrazones of 2-allylamino-5-methoxypyrrole-3-carbaldehydes. These derivatives are examples of tricyclic heterocycles, indicating the chemical's role in developing complex organic structures (El-Nabi, 2004).
Pharmaceutical Research
In the pharmaceutical field, derivatives of 6-Methoxy-2,3-dihydro-1H-pyrrolo[3,2-c]pyridine have been synthesized and analyzed for their potential medical applications. For example, pyrrolo[2,3-d]pyrimidines, which are related compounds, have been studied for their anticancer and antimicrobial activities, highlighting the potential of 6-Methoxy-2,3-dihydro-1H-pyrrolo[3,2-c]pyridine in drug discovery and development (Quijano et al., 1990).
Materials Science
In materials science, compounds derived from 6-Methoxy-2,3-dihydro-1H-pyrrolo[3,2-c]pyridine have been used in creating new materials. For instance, pyrazolo[4,3-b] pyridine derivatives containing methoxy and hydroxy phenyl groups were synthesized and analyzed for their thermal stability and potential in electronics, indicating the chemical's role in developing new materials with specific properties (El-Menyawy et al., 2019).
Mechanism of Action
1H-pyrrolo[2,3-b]pyridine derivatives, including “6-Methoxy-2,3-dihydro-1H-pyrrolo[3,2-c]pyridine”, have been reported to exhibit potent activities against FGFR1, 2, and 3 . Abnormal activation of the FGFR signaling pathway plays an essential role in various types of tumors, and targeting FGFRs represents an attractive strategy for cancer therapy .
Safety and Hazards
Future Directions
The research on 1H-pyrrolo[2,3-b]pyridine derivatives, including “6-Methoxy-2,3-dihydro-1H-pyrrolo[3,2-c]pyridine”, is ongoing, with a focus on their potential as FGFR inhibitors for cancer therapy . Further studies are needed to fully understand their synthesis, molecular structure, chemical reactions, mechanism of action, physical and chemical properties, safety and hazards, and potential applications.
properties
IUPAC Name |
6-methoxy-2,3-dihydro-1H-pyrrolo[3,2-c]pyridine | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10N2O/c1-11-8-4-7-6(5-10-8)2-3-9-7/h4-5,9H,2-3H2,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QSNMCLKISUKAHU-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=NC=C2CCNC2=C1 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10N2O | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50511792 | |
Record name | 6-Methoxy-2,3-dihydro-1H-pyrrolo[3,2-c]pyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50511792 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
150.18 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
6-Methoxy-2,3-dihydro-1H-pyrrolo[3,2-c]pyridine | |
CAS RN |
24603-30-3 | |
Record name | 6-Methoxy-2,3-dihydro-1H-pyrrolo[3,2-c]pyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50511792 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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